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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080 Get Quote

IMM-01 Technical Support Center
Welcome to the IMM-01 Technical Support Center. This resource is designed for researchers,

scientists, and drug development professionals working with IMM-01, a recombinant human

signal regulatory protein α (SIRPα)-Fc fusion protein. Here you will find troubleshooting guides

and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments, with

a focus on optimizing dosage for maximum therapeutic effect.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IMM-01?

A1: IMM-01 is a SIRPα-Fc fusion protein that targets CD47, a "don't eat me" signal

overexpressed on the surface of many cancer cells. By binding to CD47, IMM-01 blocks the

CD47-SIRPα interaction, which in turn inhibits a downstream signaling cascade that prevents

phagocytosis. This blockade, coupled with the "eat me" signal provided by the Fc portion of

IMM-01 binding to Fcγ receptors on macrophages, leads to enhanced antibody-dependent

cellular phagocytosis (ADCP) of tumor cells.[1] Additionally, IMM-01 can induce a moderate

level of antibody-dependent cell-mediated cytotoxicity (ADCC) but does not induce

complement-dependent cytotoxicity (CDC).[1]
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Caption: IMM-01 blocks the CD47-SIRPα "don't eat me" signal and activates the FcγR "eat me"

signal.

Q2: What is the binding affinity of IMM-01 to human CD47?

A2: In vitro binding assays have shown that IMM-01 has a strong binding affinity to human

CD47, with a reported EC50 of 0.4967 nM.[1]

Q3: What are the key in vitro functional assays to assess IMM-01 activity?

A3: The primary in vitro functional assays for IMM-01 are the Antibody-Dependent Cellular

Phagocytosis (ADCP) assay and the Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)

assay. IMM-01 has been shown to induce strong ADCP and moderate ADCC.[1]

Q4: What preclinical in vivo efficacy data is available for IMM-01?

A4: Preclinical studies in mouse xenograft models of hematological malignancies have

demonstrated the in vivo anti-tumor activity of IMM-01. For example, in a Daudi xenograft

model, IMM-01 at a dose of 5 mg/kg resulted in a tumor growth inhibition (TGI) of 97.48% on

day 24. In a Raji orthotopic model, IMM-01 alone prolonged the survival of more than 60% of

mice for 80 days.[2]

Preclinical Efficacy of IMM-01 in Mouse Models

Model Cell Line IMM-01 Dose Outcome

Xenograft Daudi 5 mg/kg 97.48% TGI at day 24

Orthotopic Raji 5 mg/kg
>60% survival at 80

days

Xenograft HL-60 Not specified

100% complete

remission after 2

weeks

Q5: What is the recommended dose range for IMM-01 in clinical studies?
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A5: In a first-in-human Phase I study in patients with relapsed or refractory lymphoma, IMM-01
was evaluated in dose-escalating cohorts ranging from 0.003 mg/kg to 1.0 mg/kg.[3] In a

subsequent Phase Ib/II study in combination with tislelizumab for advanced solid tumors and

lymphoma, dose escalation of IMM-01 was evaluated at 1.0, 1.5, and 2.0 mg/kg, with 2.0

mg/kg being determined as the recommended Phase II dose (RP2D).[4]

Clinical Dose Escalation of IMM-01

Clinical Trial Phase Patient Population
Dose Cohorts
(mg/kg)

Recommended
Phase II Dose
(mg/kg)

Phase I
Relapsed/Refractory

Lymphoma

0.003, 0.01, 0.05,

0.15, 0.5, 1.0
Not Applicable

Phase Ib/II
Advanced Solid

Tumors & Lymphoma
1.0, 1.5, 2.0 2.0

Q6: What are the pharmacokinetic properties of IMM-01?

A6: Preliminary pharmacokinetic data from the Phase I study showed that the terminal half-life

of IMM-01 ranged from 53.8 to 73.3 hours. The AUC (Area Under the Curve) and Cmax

(Maximum Concentration) of IMM-01 displayed nonlinear increases in the dose range of 0.05

mg/kg to 0.5 mg/kg.[3]

Pharmacokinetic Parameters of IMM-01 (Phase I)

Parameter Value Dose Range

Terminal Half-life (t1/2) 53.8 - 73.3 hours 0.05 mg/kg to 0.5 mg/kg

AUC Nonlinear increase 0.05 mg/kg to 0.5 mg/kg

Cmax Nonlinear increase 0.05 mg/kg to 0.5 mg/kg

Q7: What are the common adverse events associated with IMM-01 treatment?
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A7: In the Phase I monotherapy study, the most common treatment-related adverse events

were thrombocytopenia (54%), neutropenia (36%), pyrexia (36%), and anemia (27%). Most of

these events were grade 1 or 2.[3] In the Phase Ib/II combination study with tislelizumab, the

most frequent grade 3-4 treatment-related adverse events included decreased lymphocyte

count, decreased white blood cell count, and decreased platelet count.[5]

Troubleshooting Guides
Issue 1: Low or no phagocytic activity in ADCP assay.

Possible Causes and Solutions

Suboptimal Effector-to-Target (E:T) Ratio:

Solution: Titrate the E:T ratio. A common starting point is 4:1, but this may need to be

optimized for your specific cell lines.

Poor Health of Effector Cells (Macrophages):

Solution: Ensure macrophages are properly differentiated and activated. Check viability

before starting the assay. Use fresh, healthy cells.

Low CD47 Expression on Target Cells:

Solution: Confirm CD47 expression on your target cell line by flow cytometry. If expression

is low, consider using a different cell line or a method to upregulate CD47.

Incorrect IMM-01 Concentration:

Solution: Perform a dose-response curve to determine the optimal concentration of IMM-
01. Start with a broad range (e.g., 0.01 to 10 µg/mL).

Issues with Labeling Dyes:

Solution: Ensure that the fluorescent dyes used to label target and effector cells are not

affecting cell viability or function. Titrate dye concentrations and perform viability controls.

Troubleshooting Workflow for Low ADCP Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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